3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone
Overview
Description
3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a 2-oxo-2-phenylethyl substituent at the 3-position and a propyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone to form the quinazolinone core. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as acetic acid or sodium hydroxide. The 2-oxo-2-phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.
Scientific Research Applications
3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Lacks the 2-oxo-2-phenylethyl and propyl substituents.
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Lacks the propyl group.
2-Propyl-4(3H)-quinazolinone: Lacks the 2-oxo-2-phenylethyl group.
Uniqueness
3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone is unique due to the presence of both the 2-oxo-2-phenylethyl and propyl substituents, which may confer distinct biological activities and chemical properties. The combination of these substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenacyl-2-propylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-8-18-20-16-12-7-6-11-15(16)19(23)21(18)13-17(22)14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSMBPJJFNPKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216616 | |
Record name | 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866010-54-0 | |
Record name | 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866010-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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